N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15359875
Molecular Formula: C31H25N3O5
Molecular Weight: 519.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H25N3O5 |
|---|---|
| Molecular Weight | 519.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C31H25N3O5/c1-20-7-9-21(10-8-20)18-33-26-16-23(29(35)32-17-22-11-14-27-28(15-22)39-19-38-27)12-13-25(26)30(36)34(31(33)37)24-5-3-2-4-6-24/h2-16H,17-19H2,1H3,(H,32,35) |
| Standard InChI Key | IZNNCZGSNXNVAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)C6=CC=CC=C6 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound featuring a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. This compound has a molecular weight of approximately 519.55 g/mol and exhibits potential biological activities, including anti-cancer and anti-inflammatory effects.
Synthesis and Preparation
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, although detailed synthesis protocols are not readily available in the reviewed literature. Generally, compounds with similar structures are synthesized through condensation reactions and cyclization processes.
Biological Activities and Potential Applications
This compound is of interest due to its potential therapeutic applications, particularly in the areas of cancer and inflammation. The tetrahydroquinazoline core is known for its diverse pharmacological properties, which can be enhanced by the specific functional groups present in this molecule.
| Biological Activity | Potential Application |
|---|---|
| Anti-cancer | Cancer treatment |
| Anti-inflammatory | Inflammatory diseases |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. These include:
-
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Exhibits psychoactive properties with a simpler structure.
-
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: Potentially less complex, focusing on amine activity.
-
[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(E)-3-(4-methylbenzyl)-4-oxo...}: Incorporates piperazine, offering a different pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume